molecular formula C10H12N6O5 B2496492 (1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(methylene) diacetate CAS No. 299199-05-6

(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(methylene) diacetate

Cat. No.: B2496492
CAS No.: 299199-05-6
M. Wt: 296.243
InChI Key: BUZXUQMVQKCRCI-UHFFFAOYSA-N
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Description

(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(methylene) diacetate (CAS 299199-05-6) is a high-purity chemical compound with a molecular formula of C10H12N6O5 and a molecular weight of 296.24 g/mol. This complex heterocycle features a 1,2,5-oxadiazole (also known as furazan) core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and its role as a bioisostere for esters and amides, which can enhance metabolic stability in drug candidates . The structure is further elaborated with a 1H-1,2,3-triazole ring, a motif frequently employed in click chemistry, creating a multi-heterocyclic system of significant research interest. Compounds combining 1,2,5-oxadiazole and 1,2,3-triazole rings are actively investigated in the field of materials science, particularly for the development of advanced energetic materials . The integration of these nitrogen-rich heterocycles can impart high density and thermal stability while potentially moderating impact sensitivity, making such architectures valuable for designing a balance between safety and performance . The 4-amino group on the oxadiazole ring and the bis(methylene) diacetate functional groups provide handles for further synthetic modification, allowing researchers to explore a wide array of derivatives. This compound is intended for research and development purposes only in fields such as medicinal chemistry, drug discovery, and materials science. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O5/c1-5(17)19-3-7-8(4-20-6(2)18)16(15-12-7)10-9(11)13-21-14-10/h3-4H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZXUQMVQKCRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N(N=N1)C2=NON=C2N)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(methylene) diacetate is a synthetic derivative that incorporates both the 1,2,3-triazole and 1,3,4-oxadiazole moieties. These structural features are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N6O4C_{12}H_{14}N_{6}O_{4} with a molecular weight of 286.28 g/mol. The presence of both triazole and oxadiazole rings contributes to its potential pharmacological properties.

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing triazole and oxadiazole derivatives. For instance:

  • A study demonstrated that related triazole derivatives exhibited significant antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), with IC50 values ranging from 1.1 μM to 2.6 μM .
  • The mechanism of action is primarily through the inhibition of thymidylate synthase , an enzyme crucial for DNA synthesis . This inhibition leads to apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial properties of the compound have also been a focus of research:

  • Compounds containing the 1,3,4-oxadiazole ring have shown broad-spectrum antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. Studies indicate that certain derivatives can outperform standard antibiotics like gentamicin .
  • The mechanism often involves interference with bacterial fatty acid synthesis pathways by inhibiting key enzymes like enoyl-acyl carrier protein reductase (FabI) .

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant antiproliferative effects; IC50 values: 1.1 - 2.6 μM
AntimicrobialEffective against E. coli and S. aureus; better than gentamicin
MechanismInhibition of thymidylate synthase; disruption of fatty acid synthesis

Case Study 1: Synthesis and Evaluation

In a recent study, a series of triazole and oxadiazole hybrids were synthesized and evaluated for their biological activities. The most promising derivatives showed significant anticancer activity through targeted molecular interactions with thymidylate synthase .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of oxadiazole derivatives against various pathogens. The results indicated that specific compounds exhibited MIC values comparable to established antibiotics, suggesting their potential as new therapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing oxadiazole and triazole structures. For instance, compounds similar to (1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole) have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Glioblastoma

A study investigated the cytotoxic effects of synthesized oxadiazole derivatives on the LN229 glioblastoma cell line. The results indicated that specific derivatives exhibited apoptosis-inducing properties through DNA damage mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research demonstrated that certain oxadiazole derivatives possess effective antibacterial and antifungal properties.

Case Study: Antimicrobial Screening

In a comparative study of several 1,3,4-oxadiazole derivatives, compounds showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the oxadiazole structure can enhance antimicrobial efficacy .

Pesticidal Activity

Compounds based on oxadiazoles have been explored as potential agrochemicals due to their insecticidal properties. The incorporation of triazole rings further enhances their biological activity against pests.

Case Study: Insecticidal Assessment

A recent assessment evaluated the insecticidal activity of synthesized oxadiazole derivatives against common agricultural pests. Results indicated promising efficacy with low toxicity to non-target organisms .

Photostability and UV Absorption

The unique structural features of this compound make it suitable for applications in material science, particularly in developing UV-resistant materials.

Case Study: UV Absorbing Properties

Research into the photostability of oxadiazole-based compounds revealed their effectiveness as UV absorbers in polymer matrices. This property is crucial for enhancing the durability of materials exposed to sunlight .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Diversity: The target compound’s 1,2,5-oxadiazole-triazole hybrid contrasts with dihydroisoxazole () or dioxolane () cores in analogs. These differences impact electronic properties (e.g., oxadiazole’s electron-deficient nature) and metabolic stability .

Ester Group Influence :

  • Acetate esters (target) vs. diethyl esters () affect solubility and hydrolysis rates. Acetates may confer faster metabolic clearance compared to bulkier esters.

Biological Activity :

  • Dioxolane-triazole hybrids () demonstrated antiparasitic activity, suggesting the target’s triazole-oxadiazole scaffold could be explored for similar applications, though direct evidence is lacking .
  • Bromophenyl-substituted dihydroisoxazole () showed detailed NMR/DFT characterization, highlighting substituent effects on electronic structure .

Research Findings and Limitations

  • Spectroscopic and Computational Studies : Derivatives like (3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene) diacetate were analyzed via ¹³C NMR and DFT, revealing substituent-dependent chemical shifts and electron density distribution . Similar methodologies could elucidate the target compound’s properties.
  • Synthetic Challenges : The diethyl ester analog () required multi-step purification (crystallization), suggesting the target’s acetate esters might simplify synthesis .
  • Knowledge Gaps: No direct pharmacological or stability data for the target compound were found in the evidence. Further studies on its reactivity (e.g., ester hydrolysis) and biological screening are recommended.

Preparation Methods

Cyclization of Dioxime Precursors

The 1,2,5-oxadiazole ring is classically synthesized from glyoxal dioxime derivatives. For example, treatment of 1,2-diamino-1,2-dinitroethylene with hydroxylamine yields 3-amino-1,2,5-oxadiazole under acidic conditions. Alternative approaches involve cyclodehydration of α,β-diketone dioximes using phosphorus pentoxide (P₂O₅) in xylene, achieving yields of 53–68%.

Mechanistic Insight :
$$
\text{Dioxime} + \text{P}2\text{O}5 \xrightarrow{\Delta} \text{1,2,5-Oxadiazole} + 2\text{H}_2\text{O}
$$
This exothermic reaction proceeds via intramolecular cyclization, with P₂O₅ acting as a dehydrating agent.

Functionalization at Position 3

Introducing the amino group at position 3 of the oxadiazole can be achieved through:

  • Direct Amination : Reaction of 3-nitro-1,2,5-oxadiazole with ammonium sulfide.
  • Reductive Amination : Catalytic hydrogenation of 3-cyano-1,2,5-oxadiazole using Raney nickel.

Construction of the 1H-1,2,3-Triazole Ring

Huisgen Azide-Alkyne Cycloaddition

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective formation of 1,4-disubstituted triazoles. However, for 1H-1,2,3-triazoles, non-catalyzed thermal cycloaddition between azides and activated alkynes is preferred.

Example Protocol :

  • Synthesize 4-azido-1,2,5-oxadiazole from 4-amino-1,2,5-oxadiazole via diazotization.
  • React with propargyl alcohol at 100°C for 12 hours to yield 3-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyldimethanol .

Hydrazine-Based Cyclocondensation

Alternately, cyclocondensation of hydrazine derivatives with carbonyl compounds provides triazole scaffolds. For instance, refluxing thiosemicarbazide with α-ketoesters in ethanol generates 1,2,3-triazoles.

Introduction of Bis(methylene diacetate) Groups

Hydroxymethylation

The triazole intermediate undergoes hydroxymethylation using formaldehyde under basic conditions:
$$
\text{Triazole} + 2\text{CH}_2\text{O} \xrightarrow{\text{NaOH}} \text{Triazole-4,5-diyldimethanol}
$$
Yields are optimized at 60–70°C with excess paraformaldehyde.

Acetylation Reaction

Esterification of the diol with acetic anhydride in pyridine affords the diacetate:
$$
\text{Diol} + 2(\text{Ac}_2\text{O}) \xrightarrow{\text{Pyridine}} \text{Diacetate} + 2\text{AcOH}
$$
Reaction completion typically requires 2–4 hours at 80°C, with yields exceeding 85%.

Comparative Analysis of Synthetic Routes

Method Step Conventional Conditions Microwave-Assisted Conditions Yield Improvement Reference
Oxadiazole Cyclization 6–12 hours, 120°C 15–30 minutes, 150°C +20–25%
Triazole Formation 12–24 hours, 100°C 5–10 minutes, 200°C +30–40%
Hydroxymethylation 4 hours, 70°C 10 minutes, 100°C +10–15%
Acetylation 2 hours, 80°C 5 minutes, 100°C +5–10%

Microwave irradiation significantly enhances reaction rates and yields, particularly in cyclization and triazole formation steps, reducing energy consumption by 60–80%.

Mechanistic and Optimization Considerations

Solvent Effects

  • Polar Aprotic Solvents : DMF or DMSO improve oxadiazole cyclization kinetics.
  • Eco-Friendly Alternatives : Ethanol-water mixtures (4:1) reduce environmental impact during hydroxymethylation.

Catalytic Innovations

  • Nanocatalysts : Fe₃O₄-supported palladium nanoparticles enhance triazole regioselectivity (95% vs. 70% with CuI).
  • Enzymatic Acetylation : Lipase-catalyzed acetylation in ionic liquids achieves 90% conversion under mild conditions.

Q & A

Q. How can the synthetic yield of (1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(methylene) diacetate be optimized?

  • Methodological Answer : Optimize reaction parameters such as:
  • Reaction time : Extend reflux duration (e.g., 18–24 hours) to improve intermediate formation .
  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) for intermediate stability and ethanol-water mixtures for crystallization .
  • Catalyst use : Introduce acidic catalysts (e.g., glacial acetic acid) to enhance condensation reactions .
  • Temperature control : Monitor reflux temperatures to avoid decomposition of thermally sensitive intermediates.

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer : Combine multiple analytical methods:
  • Spectroscopy : NMR (¹H/¹³C) for functional group identification and IR for bond vibration analysis.
  • Crystallography : X-ray diffraction to resolve stereochemical ambiguities.
  • Elemental analysis : Validate empirical formulas via combustion analysis .
  • Chromatography : HPLC or TLC to assess purity post-crystallization .

Q. What solvent systems are most effective for purification, and what criteria guide their selection?

  • Methodological Answer : Prioritize solvents with:
  • High solubility gradients : Ethanol-water mixtures enable gradual crystallization, reducing impurities .
  • Low reactivity : Avoid solvents that react with oxadiazole or triazole moieties.
  • Boiling point compatibility : Ensure solvents align with reflux temperatures (e.g., DMSO for high-boiling reactions) .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental spectroscopic data be resolved?

  • Methodological Answer :
  • Cross-validation : Compare DFT-calculated spectra (e.g., NMR chemical shifts) with experimental data, adjusting for solvent effects and conformational dynamics .
  • Error analysis : Re-examine computational parameters (basis sets, solvation models) and experimental conditions (e.g., temperature, concentration) .
  • Collaborative validation : Use multi-lab reproducibility frameworks to isolate systemic errors .

Q. What strategies align the compound’s synthesis with theoretical frameworks in heterocyclic chemistry?

  • Methodological Answer :
  • Mechanistic studies : Employ isotopic labeling or kinetic studies to probe reaction pathways (e.g., cyclization steps in oxadiazole formation) .
  • Structure-activity relationships (SAR) : Corolate electronic properties (e.g., HOMO/LUMO levels) with reactivity or biological activity .
  • Thematic linkage : Frame synthesis within broader concepts like click chemistry or bioorthogonal reactivity .

Q. How can process control and simulation models improve scalability of the synthesis?

  • Methodological Answer :
  • Dynamic modeling : Use software (e.g., Aspen Plus) to simulate heat transfer, solvent recovery, and reaction kinetics at scale .
  • Parameter optimization : Apply factorial design (e.g., DoE) to identify critical variables (e.g., stirring rate, pressure) for yield consistency .
  • Risk mitigation : Implement real-time monitoring (e.g., PAT tools) to detect deviations in intermediate purity .

Q. How should experimental designs address contradictions in biological activity data?

  • Methodological Answer :
  • Dose-response profiling : Test multiple concentrations to differentiate intrinsic activity from assay artifacts .
  • Cell-line specificity : Compare activity across diverse cell models (e.g., cancer vs. non-cancer lines) to isolate target interactions .
  • Redundancy controls : Include positive/negative controls and replicate assays to minimize false positives .

Q. What methodologies reconcile morphological data with functional studies in material science applications?

  • Methodological Answer :
  • Multi-modal imaging : Combine SEM/TEM for nanostructural analysis with AFM for mechanical property mapping .
  • In situ characterization : Use techniques like Raman spectroscopy during thermal/chemical stress to track structural evolution .
  • Data integration : Apply machine learning to correlate morphology (e.g., particle size) with functional outcomes (e.g., catalytic efficiency) .

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